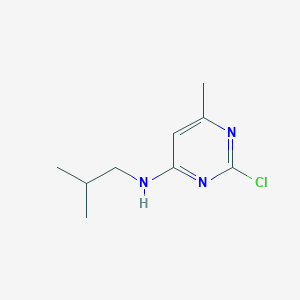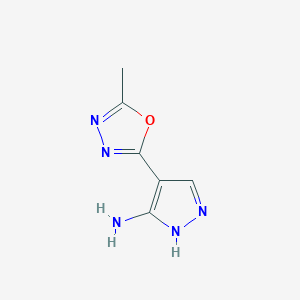
1,1'-Bis(di-tert-butylphosphino)ferrocene-palladium dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Bis(DI-T-butylphosphino)ferrocene palladium dichloride is an organometallic compound widely used as a catalyst in various chemical reactions. It is known for its high stability and efficiency in catalyzing cross-coupling reactions, making it a valuable tool in organic synthesis and industrial applications .
Vorbereitungsmethoden
The preparation of 1,1’-Bis(DI-T-butylphosphino)ferrocene palladium dichloride typically involves the reaction of 1,1’-Bis(DI-T-butylphosphino)ferrocene with bis(acetonitrile)palladium(II) chloride. The process includes mixing the ferrocene derivative with an organic solvent and stirring the mixture at elevated temperatures under a nitrogen atmosphere. The palladium precursor is then added, and the reaction mixture is stirred for several hours before cooling, crystallizing, and filtering to obtain the final product . This method is known for its simplicity and high yield.
Analyse Chemischer Reaktionen
1,1’-Bis(DI-T-butylphosphino)ferrocene palladium dichloride is primarily used as a catalyst in various cross-coupling reactions, including:
Suzuki Coupling: Involves the reaction of aromatic halides with boronic acids to form biaryl compounds.
Heck Reaction: Couples alkenes with aryl halides to form substituted alkenes.
Buchwald-Hartwig Cross Coupling: Forms carbon-nitrogen bonds by coupling aryl halides with amines.
Sonogashira Coupling: Couples terminal alkynes with aryl or vinyl halides to form substituted alkynes
Common reagents used in these reactions include aryl halides, boronic acids, alkenes, amines, and terminal alkynes. The major products formed are biaryl compounds, substituted alkenes, carbon-nitrogen bonded compounds, and substituted alkynes.
Wissenschaftliche Forschungsanwendungen
1,1’-Bis(DI-T-butylphosphino)ferrocene palladium dichloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Facilitates the production of drug intermediates and active pharmaceutical ingredients.
Industry: Used in the production of fine chemicals, agrochemicals, and materials science
Wirkmechanismus
The compound acts as a catalyst by facilitating the formation and breaking of chemical bonds during reactions. It coordinates with reactants to form intermediate complexes, which then undergo transformations to yield the desired products. The palladium center plays a crucial role in these processes, enabling the activation of substrates and the formation of new bonds .
Vergleich Mit ähnlichen Verbindungen
1,1’-Bis(DI-T-butylphosphino)ferrocene palladium dichloride is unique due to its high stability and efficiency as a catalyst. Similar compounds include:
1,1’-Bis(DI-T-butylphosphino)ferrocene: Used as a ligand in various catalytic reactions.
Bis(triphenylphosphine)palladium(II) chloride: Another palladium-based catalyst used in cross-coupling reactions.
Tetrakis(triphenylphosphine)palladium(0): A widely used catalyst in organic synthesis .
These compounds share similar applications but differ in their stability, reactivity, and efficiency.
Eigenschaften
Molekularformel |
C26H44Cl2FeP2Pd |
|---|---|
Molekulargewicht |
651.7 g/mol |
IUPAC-Name |
ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;dichloropalladium;iron(2+) |
InChI |
InChI=1S/2C13H22P.2ClH.Fe.Pd/c2*1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;;;;/h2*7-10H,1-6H3;2*1H;;/q2*-1;;;2*+2/p-2 |
InChI-Schlüssel |
LZWLLMFYVGUUAL-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)(C)P(C1=C[CH-]C=C1)C(C)(C)C.CC(C)(C)P(C1=C[CH-]C=C1)C(C)(C)C.Cl[Pd]Cl.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2-Chloroethoxy)phenyl]ethanone](/img/structure/B8642690.png)






![2-Methyl-4-[2-(4-methylpiperazinyl)ethoxy]aniline](/img/structure/B8642761.png)
![2-[(2,3,3-Trimethyl-3H-indol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8642764.png)





